3-Hydrazinyl-2-methylquinoline
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Overview
Description
3-Hydrazinyl-2-methylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the hydrazinyl group at the 3-position and a methyl group at the 2-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2-methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine. One common method is the condensation reaction where 2-methylquinoline is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazones and amines.
Substitution: Halogenated, sulfonated, and nitrated quinoline derivatives.
Scientific Research Applications
3-Hydrazinyl-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2-methylquinoline involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-3-methylquinoline
- 3-Hydrazinylquinoline
- 2-Methylquinoline
Uniqueness
3-Hydrazinyl-2-methylquinoline is unique due to the specific positioning of the hydrazinyl and methyl groups on the quinoline ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The presence of the hydrazinyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2-methylquinolin-3-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-10(13-11)6-8-4-2-3-5-9(8)12-7/h2-6,13H,11H2,1H3 |
InChI Key |
RLJYANWAGFNOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NN |
Origin of Product |
United States |
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